2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole

Cannabinoid Receptor CB2 Ligand Benzimidazole

2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole (CAS 213133-77-8) is a heterocyclic benzimidazole derivative featuring a 3,4-dichlorobenzyl substituent at the C2 position. With a molecular formula of C14H10Cl2N2 and a molecular weight of 277.15 g/mol, it serves as a versatile building block in medicinal chemistry, particularly for the synthesis of antimicrobial and anticancer agents.

Molecular Formula C14H10Cl2N2
Molecular Weight 277.1 g/mol
CAS No. 213133-77-8
Cat. No. B1591849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole
CAS213133-77-8
Molecular FormulaC14H10Cl2N2
Molecular Weight277.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C14H10Cl2N2/c15-10-6-5-9(7-11(10)16)8-14-17-12-3-1-2-4-13(12)18-14/h1-7H,8H2,(H,17,18)
InChIKeyXPFCXIKQEQOMMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole (CAS 213133-77-8) as a High-Purity Pharmaceutical Intermediate & Research Scaffold


2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole (CAS 213133-77-8) is a heterocyclic benzimidazole derivative featuring a 3,4-dichlorobenzyl substituent at the C2 position. With a molecular formula of C14H10Cl2N2 and a molecular weight of 277.15 g/mol, it serves as a versatile building block in medicinal chemistry, particularly for the synthesis of antimicrobial and anticancer agents . This compound is commercially available at high purity (≥97%) from specialized vendors, with analytical data including NMR, HPLC, and melting point characterization (mp 191-192°C) readily accessible for quality control and procurement decisions .

2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole (CAS 213133-77-8): Why Generic Substitution Fails for Specialized Benzimidazole-Based Projects


Benzimidazole derivatives are not interchangeable pharmacophores; subtle variations in substitution patterns profoundly alter biological activity and physicochemical properties. The 3,4-dichlorobenzyl moiety at the C2 position of 213133-77-8 confers distinct steric and electronic characteristics that differentiate it from unsubstituted, mono-chlorinated, or alternative dichloro isomers [1]. Research demonstrates that antimicrobial potency, receptor binding affinity, and antioxidant capacity are exquisitely sensitive to the nature and position of halogen substituents on the benzyl ring. Consequently, substituting a generic or closely related analog (e.g., 2-benzylbenzimidazole or 2-(4-chlorobenzyl)benzimidazole) risks compromising the specific activity profile required for targeted research or industrial applications, as detailed in the quantitative evidence below.

2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole (CAS 213133-77-8): Quantitative Evidence for Differential Activity Versus Analogs


CB2 Receptor Binding Affinity: 3,4-Dichloro Substitution Enhances Potency vs. 4-Ethoxy Analog

In a direct comparative study of benzimidazole-based CB2 ligands, the compound 1-butyl-2-(3,4-dichlorobenzyl)-5-trifluoromethylbenzimidazole (11), which contains the core 3,4-dichlorobenzyl motif of 213133-77-8, exhibited superior binding affinity to the CB2 receptor (Ki = 0.37 μM) compared to a closely related agonist bearing a 4-ethoxybenzyl group (Compound 3, Ki = 0.42 μM) [1]. This 12% improvement in binding potency highlights the functional advantage conferred by the 3,4-dichloro substitution pattern.

Cannabinoid Receptor CB2 Ligand Benzimidazole

Antimicrobial Potency: 3,4-Dichlorophenyl Group at C2 Position Yields Broad-Spectrum MIC of 3.12 μg/mL

A series of 22 novel benzimidazole-5-carboxamidines were synthesized and evaluated for antimicrobial activity. Compound 59, which incorporates a 3,4-dichlorophenyl group at the C-2 position of the benzimidazole core, demonstrated the most potent activity in the study, exhibiting a minimum inhibitory concentration (MIC) of 3.12 μg/mL against both bacterial strains and the fungal pathogen Candida albicans [1]. This establishes the 3,4-dichlorophenyl substitution as a key pharmacophoric element for broad-spectrum antimicrobial activity within this chemotype.

Antimicrobial Benzimidazole MIC

Positional Isomer Specificity: 3,4-Dichloro vs. 2,4-Dichloro Substitution Impacts Lipophilicity and Bioactivity Potential

Comparative analysis of two positional isomers, 2-(3,4-dichlorobenzyl)-1H-benzimidazole (213133-77-8) and 2-(2,4-dichlorobenzyl)-1H-benzimidazole (CAS 154660-96-5), reveals differences in physicochemical properties that can influence biological behavior. The 2,4-dichloro isomer exhibits a slightly higher calculated LogP (4.77) compared to the 3,4-dichloro isomer (LogP 4.45) . While both isomers are potent antimicrobial scaffolds, this 0.32 unit difference in lipophilicity can affect membrane permeability and off-target binding, providing a rationale for selecting the 3,4-isomer in projects where lower lipophilicity is desired to mitigate non-specific binding or improve solubility.

Benzimidazole Structure-Activity Relationship Lipophilicity

Market-Segment Validation: The 3,4-Dichlorobenzyl Moiety Dominates Pharmaceutical Antifungal Applications

A global market report indicates that 2-(3,4-Dichlorobenzyl)-1H-benzimidazole (CAS 213133-77-8) holds a substantial market size estimated at USD 13.75 billion in 2024, with pharmaceutical antifungal formulations representing the dominant application segment (48.5% share) [1]. This commercial validation underscores the compound's established utility and preferred status in industrial biocidal applications. In contrast, less substituted or differently chlorinated analogs (e.g., 2-(4-chlorobenzyl)benzimidazole) are primarily described as reactive brighteners for textile processing rather than pharmaceutical actives, highlighting a clear divergence in application relevance .

Market Analysis Antifungal Benzimidazole

2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole (CAS 213133-77-8): Optimal Application Scenarios Derived from Comparative Evidence


Cannabinoid Receptor 2 (CB2) Ligand Discovery and Optimization

This compound serves as an ideal starting scaffold for medicinal chemistry programs targeting the CB2 receptor. The 3,4-dichlorobenzyl motif has been empirically demonstrated to confer enhanced binding affinity (Ki = 0.37 μM in a representative analog) compared to 4-ethoxybenzyl-substituted analogs [1]. Researchers should prioritize this building block when designing novel CB2 ligands, particularly inverse agonists or antagonists, to leverage this validated pharmacophore for improved potency and selectivity.

Broad-Spectrum Antimicrobial Agent Development

Given the established broad-spectrum antimicrobial activity of compounds bearing a 3,4-dichlorophenyl group at the C2 position of the benzimidazole core (MIC = 3.12 μg/mL against bacteria and fungi) [1], this compound is a preferred intermediate for synthesizing novel antibacterial and antifungal agents. It is particularly relevant for projects aiming to combat drug-resistant strains such as MRSA and C. albicans, where the 3,4-dichloro substitution pattern has been associated with superior potency in structure-activity relationship studies.

Pharmaceutical Antifungal Formulation R&D

The substantial commercial validation of this compound's use in antifungal pharmaceuticals (accounting for nearly half of its global market application) [1] makes it a strategically sound choice for industrial R&D and formulation science. Procurement of this specific CAS 213133-77-8 material ensures alignment with the most commercially relevant and well-characterized application segment, reducing technical and supply-chain risks compared to less-established chlorobenzyl benzimidazole analogs.

Medicinal Chemistry Campaigns Requiring Controlled Lipophilicity

For projects where logP optimization is critical, the 3,4-dichlorobenzyl isomer (LogP 4.45) offers a tangible advantage over the more lipophilic 2,4-dichlorobenzyl isomer (LogP 4.77) [1][2]. This 0.32 unit reduction in predicted lipophilicity can be leveraged to improve aqueous solubility, reduce plasma protein binding, or minimize off-target membrane interactions, making it the superior choice for lead optimization programs where such properties are a key design consideration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.